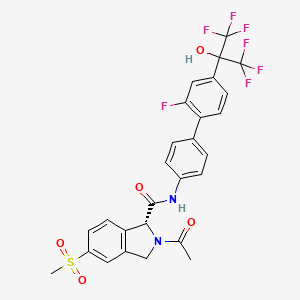
ROR|At inverse agonist 26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ROR|At inverse agonist 26: is a synthetic compound designed to modulate the activity of retinoic acid receptor-related orphan receptors (RORs). These receptors are ligand-dependent transcription factors involved in various biological processes, including circadian rhythm, metabolism, inflammation, and immune response . This compound specifically targets the RORγt isoform, which plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of interleukin 17 (IL-17), a pro-inflammatory cytokine .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ROR|At inverse agonist 26 involves a multi-step process. One of the key steps includes a reductive alkylation sequence between indole and benzaldehyde intermediates . The indole precursor can be alkylated at different positions to provide access to various isomeric chemical series. The benzaldehyde fragment is prepared from inexpensive 2,4-dichlorobenzoic acid through a two-step process .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using chromatography-free methods to support pre-clinical research activities . This approach ensures the compound’s availability for extensive biological testing and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions: : ROR|At inverse agonist 26 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to different analogs.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: : The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Chemistry: : ROR|At inverse agonist 26 is used in chemical research to study the structure-activity relationships of RORγt inverse agonists. It helps in understanding the molecular interactions and binding affinities of these compounds .
Biology: : In biological research, this compound is employed to investigate the role of RORγt in the differentiation of Th17 cells and the production of IL-17. It is also used to study the effects of RORγt modulation on immune response and inflammation .
Medicine: : The compound has potential therapeutic applications in treating autoimmune and inflammatory diseases. By inhibiting the activity of RORγt, this compound can reduce the production of pro-inflammatory cytokines and ameliorate disease symptoms .
Industry: : In the pharmaceutical industry, this compound is used in drug development programs targeting RORγt. It serves as a lead compound for designing new therapeutics with improved efficacy and safety profiles .
Mechanism of Action
ROR|At inverse agonist 26 exerts its effects by binding to the ligand-binding domain of RORγt. This binding induces a conformational change in the receptor, leading to the repression of its transcriptional activity . The compound stabilizes the inactive form of RORγt, preventing it from recruiting coactivators and initiating gene transcription . This results in the downregulation of IL-17 production and a reduction in inflammation .
Comparison with Similar Compounds
Similar Compounds
SR0987: A synthetic RORγt agonist that increases IL-17 production.
A-9758: An inverse agonist with high selectivity for RORγt, used in pre-clinical research.
SR2211: Another RORγt inverse agonist with potential therapeutic applications.
Uniqueness: : ROR|At inverse agonist 26 is unique due to its specific binding affinity and selectivity for RORγt. It has been shown to effectively reduce IL-17 production and ameliorate symptoms in experimental models of autoimmune diseases . Its distinct chemical structure and mechanism of action make it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C27H21F7N2O5S |
|---|---|
Molecular Weight |
618.5 g/mol |
IUPAC Name |
(1R)-2-acetyl-N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]-5-methylsulfonyl-1,3-dihydroisoindole-1-carboxamide |
InChI |
InChI=1S/C27H21F7N2O5S/c1-14(37)36-13-16-11-19(42(2,40)41)8-10-21(16)23(36)24(38)35-18-6-3-15(4-7-18)20-9-5-17(12-22(20)28)25(39,26(29,30)31)27(32,33)34/h3-12,23,39H,13H2,1-2H3,(H,35,38)/t23-/m1/s1 |
InChI Key |
WVNQGZGUMWTZCN-HSZRJFAPSA-N |
Isomeric SMILES |
CC(=O)N1CC2=C([C@@H]1C(=O)NC3=CC=C(C=C3)C4=C(C=C(C=C4)C(C(F)(F)F)(C(F)(F)F)O)F)C=CC(=C2)S(=O)(=O)C |
Canonical SMILES |
CC(=O)N1CC2=C(C1C(=O)NC3=CC=C(C=C3)C4=C(C=C(C=C4)C(C(F)(F)F)(C(F)(F)F)O)F)C=CC(=C2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















